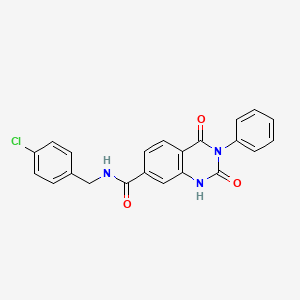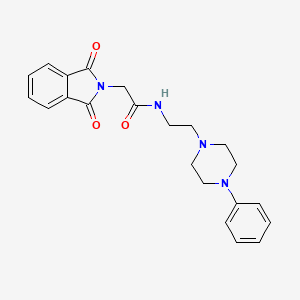methanone CAS No. 309276-74-2](/img/structure/B2751265.png)
[4-(1,3-Benzothiazol-2-yl)piperazino](4-methylphenyl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“4-(1,3-Benzothiazol-2-yl)piperazinomethanone” is a chemical compound with the molecular formula C19H19N3OS . It is a derivative of benzothiazole and piperazine .
Synthesis Analysis
The synthesis of benzothiazole-piperazine derivatives involves a multi-step procedure . The structures of these compounds are characterized by IR, 1H NMR, 13C NMR, and mass spectral techniques . The synthesis of piperazine derivatives has been achieved through various methods including cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing amino group, parallel solid-phase synthesis, and photocatalytic synthesis .Molecular Structure Analysis
The molecular structure of “4-(1,3-Benzothiazol-2-yl)piperazinomethanone” consists of a benzothiazole ring attached to a piperazine ring via a nitrogen atom, and a methylphenyl group attached to the piperazine ring via a methanone group .Applications De Recherche Scientifique
Antimicrobial and Antitubercular Activities
- Synthesis and Antimicrobial Activity of Pyridine Derivatives : Compounds structurally similar to "4-(1,3-Benzothiazol-2-yl)piperazinomethanone" have been synthesized and evaluated for their antimicrobial properties. These derivatives showed variable and modest activity against investigated strains of bacteria and fungi, highlighting their potential in antimicrobial research (Patel, Agravat, & Shaikh, 2011).
- New Anti-mycobacterial Chemotypes : The benzo[d]thiazol-2-yl(piperazin-1-yl)methanones scaffold, closely related to the chemical structure , has been identified as a promising new anti-mycobacterial chemotype. Several compounds from this class exhibited potent anti-tubercular activity against Mycobacterium tuberculosis H37Rv strain, with minimal inhibitory concentrations (MICs) in the low micromolar range, suggesting significant potential for the development of new anti-tuberculosis therapies (Pancholia et al., 2016).
Synthesis and Structural Analysis
- Novel Bioactive Heterocycles Synthesis : Another study involved the synthesis of a compound with a similar structure, which was then evaluated for antiproliferative activity. The structural characterization included various spectral analyses, and the compound demonstrated interesting biological properties (Prasad et al., 2018).
Biological Activity and Drug Development
- Apoptosis Inducing and Tubulin Polymerization Inhibition : Derivatives of the chemical structure have been explored for their cytotoxic activity against cancer cell lines and their ability to inhibit tubulin polymerization. One study found that certain analogs induced apoptosis in cancer cells and inhibited colony formation, indicating potential as anticancer agents (Manasa et al., 2020).
These studies underscore the significant interest in "4-(1,3-Benzothiazol-2-yl)piperazinomethanone" and its derivatives for various scientific and medicinal applications, particularly in the development of new antimicrobial and anticancer therapies. The ongoing research into these compounds reflects their potential utility in addressing some of the critical challenges in drug development and disease treatment.
Propriétés
IUPAC Name |
[4-(1,3-benzothiazol-2-yl)piperazin-1-yl]-(4-methylphenyl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3OS/c1-14-6-8-15(9-7-14)18(23)21-10-12-22(13-11-21)19-20-16-4-2-3-5-17(16)24-19/h2-9H,10-13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SKUUFHCHSODULZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)N2CCN(CC2)C3=NC4=CC=CC=C4S3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[4-(1,3-Benzothiazol-2-yl)piperazino](4-methylphenyl)methanone | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

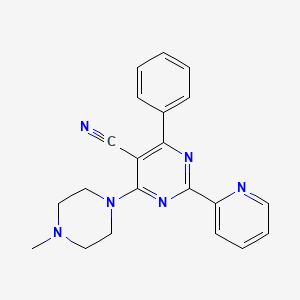
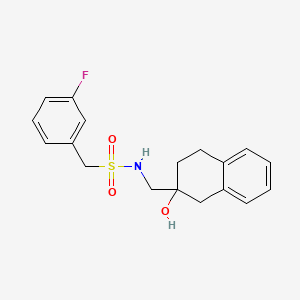
![Ethyl 2-[[(Z)-2-cyano-3-(2-nitrophenyl)prop-2-enoyl]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B2751185.png)
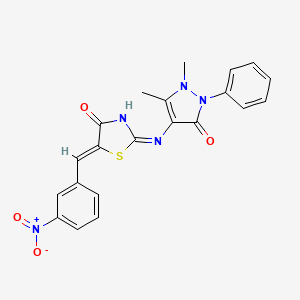
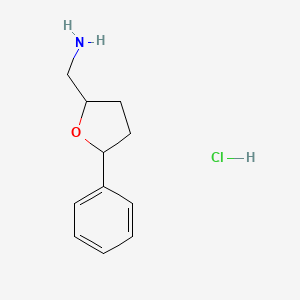
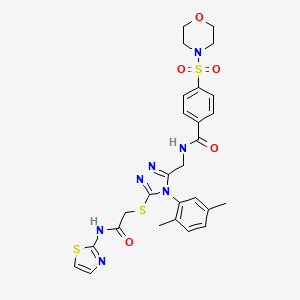
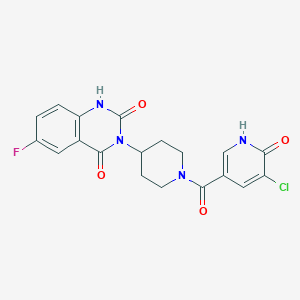
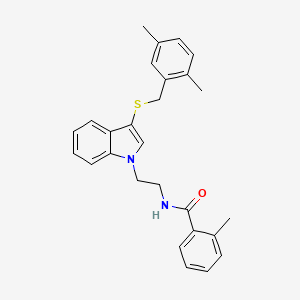
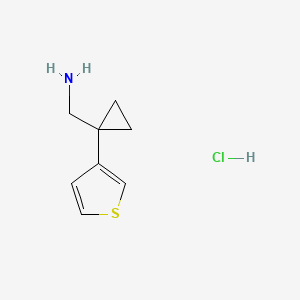
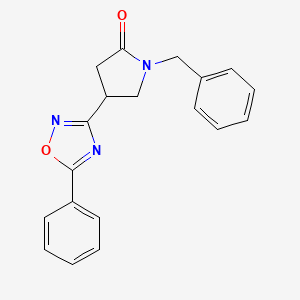
![N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B2751199.png)
![1-(5-(7-chloro-2,3-dihydro-[1,4]dioxino[2,3-g]quinolin-8-yl)-3-(p-tolyl)-4,5-dihydro-1H-pyrazol-1-yl)ethanone](/img/structure/B2751202.png)
